BN201

Description

Properties

CAS No. |

1361200-34-1 |

|---|---|

Molecular Formula |

C25H38FN5O4 |

Molecular Weight |

491.6 g/mol |

IUPAC Name |

N-[2-[(2-amino-2-oxoethyl)-[3-(2-oxopyrrolidin-1-yl)propyl]amino]-2-oxoethyl]-2-[2-(2-fluorophenyl)ethylamino]-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C25H38FN5O4/c1-19(2)16-31(24(34)15-28-11-10-20-7-3-4-8-21(20)26)18-25(35)30(17-22(27)32)14-6-13-29-12-5-9-23(29)33/h3-4,7-8,19,28H,5-6,9-18H2,1-2H3,(H2,27,32) |

InChI Key |

ODCKWAPNRBCXHV-UHFFFAOYSA-N |

Isomeric SMILES |

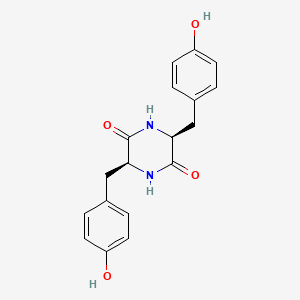

C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)O |

Canonical SMILES |

CC(C)CN(CC(=O)N(CCCN1CCCC1=O)CC(=O)N)C(=O)CNCCC2=CC=CC=C2F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cyclo(Tyr-Tyr) cyclo(tyrosyl-tyrosyl) dicyclotyrosine |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Target of BN201: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN201, also known as OCS-05, is a first-in-class small molecule peptoid with demonstrated neuroprotective and remyelinating properties.[1][2] This technical guide provides an in-depth analysis of the molecular target and mechanism of action of this compound, summarizing key preclinical and clinical findings. The primary molecular target of this compound is Serum/Glucocorticoid-Regulated Kinase 2 (SGK2), a serine/threonine kinase that plays a pivotal role in neuronal stress response and survival.[1][3][4] By activating SGK2, this compound initiates a signaling cascade that modulates the Insulin Growth Factor 1 (IGF-1) pathway, leading to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the cytoplasmic translocation of the transcription factor Forkhead box O3 (Foxo3).[5][6][7] This cascade ultimately promotes neuronal survival, oligodendrocyte differentiation, and axonal myelination, offering a promising therapeutic strategy for neurodegenerative diseases such as multiple sclerosis, acute optic neuritis, and glaucoma.[1][5][7]

Molecular Target Identification and Binding Profile

The identification of this compound's molecular target was achieved through a series of in vitro screening assays, including binding studies against a broad panel of tyrosine kinases, G-protein coupled receptors (GPCRs), and central nervous system (CNS) receptors, as well as thermal shift assays to screen for interaction with the human neuronal proteome.[6] These studies revealed a preferential physical binding activity of this compound to Serum/Glucocorticoid-Regulated Kinases (SGKs).[6]

Quantitative Binding Data

A kinome assay was utilized to quantify the competitive binding of this compound to SGK isoforms. The results demonstrated a clear preference for SGK2.

| Kinase Isoform | Percentage of Competitive Binding (vs. Control) |

| SGK2 | 6.8%[6] |

| SGK1 | 25%[6] |

| SGK3 | 33%[6] |

Table 1: Competitive Binding of this compound to SGK Isoforms.

Mechanism of Action and Signaling Pathway

This compound exerts its neuroprotective and remyelinating effects by modulating the IGF-1 signaling pathway.[3][5][6] Activation of SGK2 by this compound is a key initiating event in this cascade.[1][3][4]

Downstream Signaling Events

The activation of SGK2 by this compound leads to two critical downstream events:

-

Phosphorylation of NDRG1: this compound treatment induces the phosphorylation of NDRG1 in a time-dependent manner.[8] NDRG1 is a protein implicated in cell differentiation and stress responses.

-

Translocation of Foxo3: this compound promotes the translocation of the transcription factor Foxo3 from the nucleus to the cytoplasm.[5][6][7] This relocalization inhibits Foxo3-mediated pro-apoptotic gene expression, thereby promoting cell survival.

The following diagram illustrates the signaling pathway initiated by this compound.

Functional Outcomes

The signaling cascade initiated by this compound translates into significant functional outcomes at the cellular level. In vitro studies have quantified the potency of this compound in promoting key neuroreparative processes.

| Cellular Process | EC50 Value |

| Differentiation of precursor cells to mature oligodendrocytes | 6.3 µM[8][9][10] |

| Myelination of new axons | 16.6 µM[8][9][10] |

Table 2: In Vitro Efficacy of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Kinome Assay for Competitive Binding Analysis

Objective: To determine the binding affinity of this compound to a panel of kinases.

Methodology (as inferred from "Kinome assay, DiscoverX"):

-

Assay Principle: A competition-based assay is employed where test compound (this compound) competes with a known, labeled ligand for binding to the kinase of interest.

-

Immobilization: Active kinases are immobilized on a solid support.

-

Competition: A fixed concentration of a labeled ligand and varying concentrations of this compound are added to the immobilized kinases.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Washing: Unbound compound and ligand are washed away.

-

Detection: The amount of labeled ligand bound to the kinase is quantified using an appropriate detection method (e.g., fluorescence, luminescence).

-

Data Analysis: The percentage of competitive binding is calculated by comparing the signal in the presence of this compound to the control (no this compound).

In Vitro Oligodendrocyte Differentiation and Myelination Assays

Objective: To assess the ability of this compound to promote the differentiation of oligodendrocyte precursor cells (OPCs) and subsequent myelination.

Methodology:

-

Cell Culture: Primary OPCs are isolated and cultured in a defined medium that maintains their precursor state.

-

Treatment: OPCs are treated with varying concentrations of this compound or a vehicle control.

-

Differentiation Assessment: After a defined period, cells are fixed and stained for markers of mature oligodendrocytes (e.g., Myelin Basic Protein - MBP, 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - CNPase).

-

Myelination Co-culture: For myelination assessment, OPCs are co-cultured with neurons (e.g., dorsal root ganglion neurons). The co-cultures are treated with this compound.

-

Myelination Quantification: Myelination is assessed by immunofluorescence staining for MBP and neurofilament to visualize myelin sheaths around axons. The extent of myelination is quantified by measuring the length or number of myelinated segments.

-

EC50 Calculation: Dose-response curves are generated, and the EC50 values for differentiation and myelination are calculated.

The following diagram illustrates the general workflow for these in vitro assays.

Clinical Development

This compound has completed a Phase 1 clinical trial in healthy volunteers to investigate its safety, tolerability, and pharmacokinetics.[1][2][11] The study assessed single and multiple ascending doses.[1][12] The results indicated that this compound was well-tolerated with no drug-related safety or tolerability issues reported within the tested dose range.[2][11]

Phase 1 Clinical Trial Doses

| Dose Type | Doses Tested (mg/kg) |

| Single Ascending Dose (SAD) | 0.05, 0.2, 0.4, 0.8, 1.6, 2.4, 3.2[7] |

| Multiple Ascending Dose (MAD) | 2.4, 3.0[7] |

Table 3: Doses of this compound Administered in Phase 1 Clinical Trial.

Conclusion

This compound is a promising neuroprotective and remyelinating agent with a well-defined molecular target, SGK2. Its mechanism of action, involving the modulation of the IGF-1 pathway and downstream effectors NDRG1 and Foxo3, provides a strong rationale for its development in treating neurodegenerative diseases. The positive safety and tolerability profile observed in the Phase 1 clinical trial supports further investigation in patient populations. Future research will likely focus on demonstrating the clinical efficacy of this compound in diseases such as multiple sclerosis and acute optic neuritis.

References

- 1. Bionure initiates a Phase 1 clinical trial of its lead compound this compound in the United Kingdom - Parc Científic de Barcelona [pcb.ub.edu]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. This compound | Neuroprotective | SGK-2&FOXO3 activator | TargetMol [targetmol.com]

- 4. Alta Life Sciences is leading a 4M € round to finance the clinical development of the Bionures’s neuroprotector this compound – Alta Life Sciences [altals.com]

- 5. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | SGK2 activator | Probechem Biochemicals [probechem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Neuroprotection Biotech Bionure Reports Successful Phase 1 Study for Lead Candidate this compound - BioSpace [biospace.com]

- 12. Redirecting to https://onderzoekmetmensen.nl/en/trial/42731 [onderzoekmetmensen.nl]

The Discovery and Synthesis of Peptoid BN201: A Neuroprotective Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Peptoid BN201 is a synthetic, small molecule neuroprotective agent identified through the screening of extensive combinatorial chemical libraries. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details its mechanism of action, which involves the modulation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, and presents key quantitative data from preclinical studies. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to facilitate further research and development.

Discovery of this compound

Peptoid this compound was discovered through a systematic screening of combinatorial chemical libraries designed to identify compounds with neuroprotective properties. The initial screening focused on the ability of compounds to promote the survival of cultured neural cells subjected to oxidative stress or trophic factor deprivation. From these screens, a lead compound, G59, was identified. Subsequent chemical optimization of G59 led to the identification of this compound as a more potent derivative.[1] this compound, a peptoid with a molecular weight of 491.5 Da, demonstrated superior activity in promoting neuronal differentiation and protecting various neuronal cell lines from oxidative stress.[1]

Synthesis of this compound

The synthesis of this compound is based on a solution-phase methodology developed for the creation of a library of 3-oxopiperazinium and perhydro-3-oxo-1,4-diazepinium derivatives, the class of compounds to which this compound belongs. The general synthetic scheme involves a 6-step sequence culminating in a cyclization reaction to form the charged heterocyclic moiety.

Experimental Protocol: General Synthesis of 3-Oxopiperazinium Derivatives

This protocol is adapted from the methodology likely used for the synthesis of this compound and its analogues.

Step 1: Reductive Amination An α-amino ester is reacted with a ketone or aldehyde via reductive amination to yield a secondary amine.

Step 2: Acylation The resulting secondary amine is acylated with an α-bromoacetyl halide to introduce a bromoacetyl group.

Step 3: Nucleophilic Substitution The bromoacetylated intermediate is reacted with a primary or secondary amine, leading to the formation of a tertiary amine.

Step 4: Saponification The ester group is hydrolyzed under basic conditions to yield a carboxylic acid.

Step 5: Amide Bond Formation The carboxylic acid is coupled with a primary amine to form an amide bond.

Step 6: Cyclization The final linear precursor undergoes an intramolecular cyclization under mild conditions to form the 3-oxopiperazinium ring system. This step is often facilitated by the use of solid-phase linked scavengers and microwave activation to drive the reaction to completion and simplify purification.

Note: The precise reactants and reaction conditions specific to this compound are proprietary and not fully detailed in the public domain. The above protocol represents the general synthetic strategy for this class of compounds.

Biological Activity and Mechanism of Action

This compound exhibits a range of neuroprotective and neuro-regenerative activities both in vitro and in vivo. It has been shown to promote neuronal differentiation, enhance the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes, and protect neurons from cell death induced by oxidative and mitochondrial stress.[1][2][3]

Mechanism of Action: Modulation of the IGF-1 Signaling Pathway

The neuroprotective effects of this compound are mediated through its interaction with the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[1][2][3] this compound has been shown to physically bind to and modulate the activity of several kinases within this pathway, most notably serum-glucocorticoid kinase (SGK).[1] This interaction initiates a downstream signaling cascade that includes:

-

Phosphorylation of NDRG1: N-myc downstream-regulated gene 1 (NDRG1) is a protein involved in cell differentiation and stress responses. This compound treatment leads to the phosphorylation of NDRG1.

-

Translocation of Foxo3: Forkhead box O3 (Foxo3) is a transcription factor that can promote apoptosis. Activation of the IGF-1 pathway by this compound leads to the translocation of Foxo3 from the nucleus to the cytoplasm, thereby inhibiting its pro-apoptotic functions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound's biological activity.

Table 1: In Vitro Neuroprotection and Differentiation

| Assay Type | Cell Line | Challenge | This compound Concentration | Outcome | Reference |

| Neuronal Survival | SH-SY5Y | MPTP (100 µM) | 20 ng/mL | Almost complete prevention of neuronal loss (96.6% viability) | [1] |

| Neuronal Survival | SH-SY5Y | H₂O₂ (100 µM) | 20 ng/mL | Significant protection against oxidative stress | [1] |

| OPC Differentiation | Primary Rat OPCs | - | EC₅₀ = 6.3 µM | Increased number of mature oligodendrocytes (MBP⁺ cells) | [1] |

| Axon Myelination | Co-culture | - | EC₅₀ = 16.6 µM | Enhanced formation of myelin sheaths | [1] |

Table 2: Kinase Binding Affinity

| Kinase | Binding (% of Control) | Assay | Reference |

| SGK2 | 6.8% | KINOMEscan | [1] |

| SGK1 | 25% | KINOMEscan | [1] |

| SGK3 | 33% | KINOMEscan | [1] |

Lower percentage indicates stronger binding.

Experimental Protocols

In Vitro Oxidative Stress Survival Assay

This protocol details the method used to assess the neuroprotective effects of this compound against oxidative stress in a neuronal cell line.

1. Cell Culture and Differentiation:

- Culture human SH-SY5Y neuroblastoma cells in a 1:1 mixture of MEM/F12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

- To induce a neuronal phenotype, treat cells with 10 µM retinoic acid for 6 days.

2. Compound Treatment:

- Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 0.03 µM to 100 µM) for 3 days.

3. Induction of Oxidative Stress:

- After the pre-treatment period, add 100 µM of hydrogen peroxide (H₂O₂) or 100 µM of 1-methyl-4-phenylpyridinium (MPP⁺) to the cell culture medium.

4. Assessment of Cell Viability:

- After 48 hours of exposure to the oxidative stressor, quantify the number of surviving cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm, and cell viability is expressed as a percentage of the control (untreated) cells.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This protocol outlines the procedure for evaluating the effect of this compound on the differentiation of OPCs into mature oligodendrocytes.

1. OPC Isolation and Culture:

- Isolate OPCs from the cortices of neonatal rat pups (P1-P2) using a differential shaking and plating method.

- Culture the purified OPCs on poly-D-lysine-coated plates in a defined medium containing growth factors such as PDGF-AA and bFGF to maintain their progenitor state.

2. Differentiation Induction:

- To induce differentiation, switch the culture medium to a growth factor-free medium.

- Treat the cells with various concentrations of this compound. Include a positive control (e.g., triiodothyronine, T3) and a vehicle control.

3. Immunocytochemistry:

- After 5-7 days of treatment, fix the cells with 4% paraformaldehyde.

- Perform immunocytochemistry using an antibody against Myelin Basic Protein (MBP), a marker for mature oligodendrocytes. Use a fluorescently labeled secondary antibody for visualization.

- Counterstain the cell nuclei with DAPI.

4. Quantification:

- Acquire images using a fluorescence microscope.

- Quantify the number of MBP-positive cells relative to the total number of DAPI-stained nuclei. The results are expressed as the percentage of differentiated oligodendrocytes.

Conclusion

Peptoid this compound is a promising neuroprotective agent with a well-defined mechanism of action involving the modulation of the IGF-1 signaling pathway. Its discovery through combinatorial chemistry highlights the power of this approach in identifying novel therapeutic candidates. The available data from preclinical in vitro and in vivo models demonstrate its potential for treating neurodegenerative diseases and conditions involving demyelination. The experimental protocols provided herein offer a foundation for further investigation into the therapeutic utility of this compound and related compounds.

References

BN201 and the Insulin Growth Factor 1 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN201 is a promising neuroprotective agent that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases. Its mechanism of action is intrinsically linked to the modulation of the Insulin Growth Factor 1 (IGF-1) signaling pathway, a critical regulator of cell growth, survival, and differentiation. This technical guide provides an in-depth analysis of this compound, focusing on its interaction with the IGF-1 pathway. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on neuroprotective therapies and the IGF-1 signaling axis.

Introduction to this compound and the IGF-1 Pathway

This compound is a small molecule that has been identified through combinatorial chemical library screening for its ability to promote the survival of neural cells under conditions of oxidative stress and trophic factor deprivation.[1][2] Its neuroprotective effects are mediated through the modulation of several kinases within the Insulin Growth Factor 1 (IGF-1) pathway.[1][3]

The IGF-1 pathway is a complex signaling network that plays a fundamental role in regulating cellular processes such as growth, proliferation, differentiation, and survival. The pathway is initiated by the binding of IGF-1 or IGF-2 to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase. This binding event triggers a cascade of intracellular signaling events, primarily through two major downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. Dysregulation of the IGF-1 pathway has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.

This compound's therapeutic potential lies in its ability to selectively modulate key components of the IGF-1 pathway, leading to neuroprotective and pro-myelination effects.[1] This guide will delve into the specifics of this interaction, providing the necessary data and protocols to facilitate further research and development.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Kinase Binding Affinity of this compound

| Kinase Target | Percentage of Competitive Binding vs. Control | Assay Platform |

| SGK1 | 25% | DiscoverX KinomeScan |

| SGK2 | 6.8% | DiscoverX KinomeScan |

| SGK3 | 33% | DiscoverX KinomeScan |

Data sourced from a competitive binding assay where a lower percentage indicates stronger binding.

Table 2: In Vitro Efficacy of this compound

| Biological Effect | Assay | Cell Type | EC50 |

| Oligodendrocyte Precursor Cell (OPC) Differentiation | Immunocytochemistry for Myelin Basic Protein (MBP) | Primary Rat OPCs | 6.3 µM[1] |

| Axon Myelination | In vitro myelination assay | Primary Rat Retinal Ganglion Cells and OPCs | 16.6 µM[1] |

Table 3: In Vitro Neuroprotective Activity of this compound

| Cell Line | Stressor | This compound Concentration Range Tested | Endpoint |

| SH-SY5Y (human neuroblastoma) | MPP+ (100 µM) | 0.03 - 100 µM[1] | Cell Viability (MTT assay)[1] |

| SH-SY5Y (human neuroblastoma) | H2O2 (100 µM) | 0.03 - 100 µM[1] | Cell Viability (MTT assay)[1] |

Core Signaling Pathway and Mechanism of Action

This compound exerts its neuroprotective effects by modulating the IGF-1 signaling pathway, with a key interaction identified with Serum and Glucocorticoid-Regulated Kinases (SGKs). The binding of this compound to SGKs, particularly SGK2, initiates a downstream signaling cascade that leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the subsequent cytoplasmic translocation of the transcription factor Forkhead box O3 (Foxo3).[1][3] This translocation prevents Foxo3 from initiating pro-apoptotic gene transcription, thereby promoting cell survival.

Figure 1: this compound Mechanism of Action within the IGF-1 Pathway.

Experimental Protocols

This section provides detailed protocols for the key experiments cited in the evaluation of this compound's activity.

In Vitro Neuroprotection Assay against MPP+ Induced Toxicity in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of this compound against the neurotoxin MPP+ in the human neuroblastoma cell line SH-SY5Y.

Figure 2: Workflow for the In Vitro Neuroprotection Assay.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Retinoic Acid

-

This compound

-

MPP+ (1-methyl-4-phenylpyridinium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well in DMEM with 10% FBS.

-

Differentiation: After 24 hours, replace the medium with DMEM containing 2% FBS and 10 µM retinoic acid to induce a neuronal phenotype. Differentiate the cells for 6 days, changing the medium every 2-3 days.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in fresh differentiation medium (concentrations ranging from 0.03 µM to 100 µM). Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO). Incubate for 72 hours.

-

Toxin Exposure: Prepare a stock solution of MPP+ in differentiation medium. Add MPP+ to each well to a final concentration of 100 µM.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-NDRG1 (Thr346)

This protocol details the detection of NDRG1 phosphorylation at Threonine 346 in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., HeLa or SH-SY5Y)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-NDRG1 (Thr346)

-

Primary antibody: Mouse or Rabbit anti-total NDRG1

-

Primary antibody: Mouse or Rabbit anti-β-actin (loading control)

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-NDRG1 (Thr346) overnight at 4°C. Use a separate membrane for total NDRG1 and the loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-NDRG1 signal to total NDRG1 and the loading control.

Immunofluorescence for Foxo3 Nuclear Translocation

This protocol describes the visualization of Foxo3 subcellular localization in response to this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-Foxo3

-

Alexa Fluor-conjugated anti-rabbit secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-Foxo3 antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and stain with DAPI for 5 minutes to visualize the nuclei.

-

Mounting: Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Foxo3 to determine the extent of translocation.

Conclusion

This compound represents a compelling therapeutic candidate for neurodegenerative diseases, acting through the modulation of the IGF-1 signaling pathway. The data presented in this guide highlight its specific interaction with SGK kinases and its downstream effects on NDRG1 phosphorylation and Foxo3 translocation, ultimately leading to neuroprotection and enhanced myelination. The detailed experimental protocols provided herein are intended to facilitate further investigation into the mechanism of action of this compound and to aid in the development of novel neuroprotective strategies targeting the IGF-1 pathway. Continued research in this area holds the promise of delivering new and effective treatments for a range of debilitating neurological disorders.

References

- 1. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody (#5482) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BN201 in Promoting Oligodendrocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN201 is a novel small molecule that has demonstrated significant potential in promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in key signaling pathways that govern oligodendrocyte differentiation. We present a summary of the quantitative data from in vitro studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to support further research and development in the field of remyelination and neurodegenerative diseases.

Introduction

Oligodendrocytes are the myelin-producing cells of the central nervous system (CNS), and their proper function is essential for rapid nerve impulse conduction and axonal integrity. The loss or dysfunction of oligodendrocytes leads to demyelination, a hallmark of several debilitating neurological disorders, including multiple sclerosis (MS). Enhancing the differentiation of endogenous oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes is a promising therapeutic strategy to promote remyelination and restore neurological function.

This compound has emerged as a promising therapeutic candidate for its ability to foster neuroprotection and promote remyelination.[1][2][3] In vitro studies have shown that this compound effectively stimulates the differentiation of OPCs and enhances the myelination of axons.[1][3] This document serves as a comprehensive technical resource on the core functions of this compound in oligodendrocyte differentiation.

Mechanism of Action: The IGF-1 Signaling Pathway

This compound exerts its pro-differentiative effects on oligodendrocytes by modulating key components of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[1][2][3] This pathway is a critical regulator of oligodendrocyte development, survival, and maturation.[4][5][6] The proposed mechanism of action for this compound involves the activation of serum-glucocorticoid kinase (SGK), which in turn leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the subsequent cytoplasmic translocation of the transcription factor Forkhead box O3 (Foxo3).[1][2][3] The sequestration of Foxo3 in the cytoplasm removes its inhibitory influence on differentiation, thereby promoting the maturation of OPCs.

Quantitative Data on this compound-Mediated Oligodendrocyte Differentiation

In vitro studies have quantified the pro-differentiative and pro-myelinating effects of this compound. The following tables summarize the key findings.

Table 1: Dose-Dependent Effect of this compound on OPC Differentiation

This experiment measured the percentage of mature oligodendrocytes (MBP+) after treating OPCs with increasing concentrations of this compound. The half-maximal effective concentration (EC50) was determined to be 6.3 μM.[3]

| This compound Concentration (μM) | % of Mature Oligodendrocytes (MBP+) |

| 0 (Control) | Baseline |

| 0.1 | Data not available in abstract |

| 1 | Data not available in abstract |

| 10 | Significant increase from control |

| 100 | Further significant increase |

| EC50 | 6.3 |

Table 2: Dose-Dependent Effect of this compound on Axon Myelination

This assay quantified the extent of myelination of retinal ganglion cell (RGC) axons by oligodendrocytes in a co-culture system treated with this compound. The EC50 for enhancing myelination was found to be 16.6 μM.[3]

| This compound Concentration (μM) | Myelination Index (e.g., % myelinated axons) |

| 0 (Control) | Baseline |

| 1 | Data not available in abstract |

| 10 | Significant increase from control |

| 50 | Further significant increase |

| 100 | Plateau or further increase |

| EC50 | 16.6 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation Assay

This protocol describes the isolation and culture of OPCs, followed by treatment with this compound to assess its effect on differentiation.[7][8][9]

Materials:

-

P7-P9 rat or mouse pups

-

Dissection medium (e.g., Hibernate-E)

-

Enzyme for dissociation (e.g., Papain)

-

OPC proliferation medium (e.g., DMEM/F12 with PDGF-AA, bFGF, and N2 supplement)

-

OPC differentiation medium (e.g., DMEM/F12 with T3 and N2 supplement)

-

Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips

-

This compound stock solution

-

Primary antibody: anti-Myelin Basic Protein (MBP)

-

Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

OPC Isolation: Isolate OPCs from the cortices of P7-P9 rodent pups using established protocols, which may involve enzymatic digestion and mechanical dissociation followed by immunopanning or differential adhesion to purify the OPC population.

-

OPC Proliferation: Plate the purified OPCs on coated culture vessels in OPC proliferation medium. Culture for 3-4 days to allow for cell expansion.

-

Initiation of Differentiation: To induce differentiation, replace the proliferation medium with OPC differentiation medium.

-

This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 μM) to the differentiation medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 3-5 days to allow for differentiation into mature oligodendrocytes.

-

Immunocytochemistry for MBP:

-

Fix the cells with 4% paraformaldehyde (PFA).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).

-

Incubate with the primary antibody against MBP overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Quantification:

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each condition.

-

In Vitro Myelination Assay (RGC-OPC Co-culture)

This protocol details a co-culture system of retinal ganglion cells (RGCs) and OPCs to assess the effect of this compound on myelination.[10][11][12][13][14]

Materials:

-

P5-P7 rodent pups for RGC isolation

-

P7-P9 rodent pups for OPC isolation

-

RGC culture and differentiation medium

-

OPC proliferation and differentiation medium

-

Co-culture medium

-

Poly-D-lysine and laminin-coated culture plates/coverslips

-

This compound stock solution

-

Primary antibodies: anti-MBP and anti-Neurofilament (e.g., SMI-31 or NF200)

-

Secondary antibodies: Fluorescently-conjugated anti-mouse/rabbit and anti-chicken/goat IgGs

-

DAPI nuclear stain

-

Confocal or high-resolution fluorescence microscope

Procedure:

-

RGC Culture: Isolate RGCs from P5-P7 rodent retinas and plate them on coated coverslips in RGC culture medium. Allow the RGCs to extend axons for 7-10 days.

-

OPC Addition: Purify OPCs as described in Protocol 4.1 and seed them onto the established RGC axonal network.

-

Co-culture and this compound Treatment: After allowing the OPCs to integrate for 24-48 hours, replace the medium with co-culture medium containing various concentrations of this compound and a vehicle control.

-

Myelination Period: Maintain the co-cultures for 10-14 days to allow for myelination to occur. Change the medium with fresh this compound every 2-3 days.

-

Immunocytochemistry:

-

Fix and permeabilize the co-cultures as described previously.

-

Incubate with primary antibodies against MBP (to visualize myelin sheaths) and a neurofilament marker (to visualize axons) overnight at 4°C.

-

Wash and incubate with appropriate fluorescently-conjugated secondary antibodies.

-

Counterstain with DAPI.

-

-

Quantification:

-

Acquire images using a confocal or high-resolution fluorescence microscope.

-

Quantify the extent of myelination by measuring the length of MBP-positive segments co-localized with neurofilament-positive axons. This can be expressed as a myelination index (e.g., total length of myelinated segments per unit area).

-

Conclusion

This compound demonstrates a clear and quantifiable effect on promoting oligodendrocyte differentiation and myelination in vitro. Its mechanism of action through the modulation of the IGF-1 signaling pathway provides a solid foundation for its therapeutic potential in demyelinating diseases. The data and protocols presented in this technical guide are intended to facilitate further investigation into the efficacy and applications of this compound and similar compounds in the field of neuroregeneration. Future studies should aim to further elucidate the downstream targets of the this compound-activated pathway and to validate these in vitro findings in relevant in vivo models of demyelination and remyelination.

References

- 1. IGF-I instructs multipotent adult neural progenitor cells to become oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INSULIN-LIKE GROWTH FACTOR TYPE 1 RECEPTOR SIGNALING IN THE CELLS OF OLIGODENDROCYTE LINEAGE IS REQUIRED FOR NORMAL IN VIVO OLIGODENDROCYTE DEVELOPMENT AND MYELINATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin-like growth factor type 1 receptor signaling in the cells of oligodendrocyte lineage is required for normal in vivo oligodendrocyte development and myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insulin-Like Growth Factor (IGF) Signaling through Type 1 IGF Receptor Plays an Important Role in Remyelination | Journal of Neuroscience [jneurosci.org]

- 7. ane.pl [ane.pl]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. Isolation and culture of rat and mouse oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oligodendrocyte–Neuron Myelinating Coculture | Springer Nature Experiments [experiments.springernature.com]

- 13. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Higher throughput workflow with sensitive, reliable and automatic quantification of myelination in vitro suitable for d… [ouci.dntb.gov.ua]

BN201: A Novel Neuroprotective Peptoid for the Promotion of Neuronal Survival and Remyelination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The development of effective neuroprotective therapies remains a critical challenge in the treatment of neurodegenerative diseases. BN201 (also known as OCS-05) is a first-in-class, small molecule peptoid that has demonstrated significant potential in promoting neuronal survival, axonal protection, and remyelination.[1][2] Identified through the screening of combinatorial chemical libraries, this compound exerts its effects by modulating key intracellular signaling pathways associated with cellular stress response and survival.[3][4] Preclinical studies have shown its efficacy in protecting neural cells from oxidative stress and trophic factor deprivation, as well as promoting the differentiation of oligodendrocyte precursor cells.[4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, key experimental protocols, and clinical development status, intended for professionals in the field of neuroscience and drug development.

Introduction

Neurodegenerative diseases such as Multiple Sclerosis (MS), glaucoma, and Acute Optic Neuritis (AON) are characterized by progressive neuronal and axonal loss, often accompanied by demyelination.[4][5] Current therapeutic strategies frequently focus on mitigating inflammation but often fail to address the underlying neurodegeneration or promote repair.[2][6] this compound emerged from a screening campaign designed to identify novel compounds with direct neuroprotective and pro-remyelinating activities.[3][7] This highly soluble small molecule can cross the blood-brain barrier and has shown benefits in various animal models of neurodegeneration, inflammation, and demyelination.[7][5][6]

Mechanism of Action

This compound's neuroprotective effects are primarily mediated through the activation of the Serum/Glucocorticoid-Regulated Kinase (SGK) family, particularly SGK2.[8][9][10] This activation is a crucial component of the Insulin-like Growth Factor 1 (IGF-1) survival pathway.[3][7][4]

2.1 Primary Signaling Cascade

The binding of this compound to SGK2 initiates a downstream signaling cascade that leads to two principal pro-survival outcomes:

-

Phosphorylation of NDRG1: this compound induces the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), a key event in cellular stress responses and differentiation.[3][4]

-

Translocation of Foxo3a: It promotes the translocation of the Forkhead box O3 (Foxo3a) transcription factor from the nucleus to the cytoplasm.[3] This sequestration prevents Foxo3a from inducing the expression of pro-apoptotic genes, thereby shifting the cellular balance towards survival, antioxidant responses, and anti-apoptotic gene expression.

References

- 1. biospace.com [biospace.com]

- 2. Neuroprotection Biotech Bionure Reports Successful Phase 1 Study for Lead Candidate this compound | Andrew Lloyd & Associates [ala.associates]

- 3. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labiotech.eu [labiotech.eu]

- 6. Alta Life Sciences is leading a 4M € round to finance the clinical development of the Bionures’s neuroprotector this compound – Alta Life Sciences [altals.com]

- 7. researchgate.net [researchgate.net]

- 8. Bionure initiates a Phase 1 clinical trial of its lead compound this compound in the United Kingdom - Parc Científic de Barcelona [pcb.ub.edu]

- 9. CataloniaBio & HealthTech | Bionure initiates a Phase I clinical trial of its lead compound this compound in the UK [catalonia.health]

- 10. This compound | SGK2 activator | Probechem Biochemicals [probechem.com]

BN201 (OCS-05): A Technical Guide to its Chemical Structure, Properties, and Neuroprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN201, also known as OCS-05, is a novel, first-in-class peptoid with significant neuroprotective and remyelinating properties. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and biological properties, and its mechanism of action. Special emphasis is placed on its role in the Insulin-like Growth Factor 1 (IGF-1) signaling pathway. Detailed methodologies for key preclinical experiments are provided, and quantitative data are summarized for ease of reference. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of neuroprotective therapeutics.

Chemical Structure and Properties

This compound is a synthetic, small molecule peptidomimetic. Peptoids are a class of peptide mimics with side chains attached to the backbone nitrogen atoms rather than the alpha-carbons, a structural feature that confers resistance to proteolytic degradation and can improve bioavailability.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-(2-amino-2-oxoethyl)-2-(2-((4-fluorophenethyl)amino)-N-isobutylacetamido)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide |

| Alternate Name | OCS-05 |

| CAS Number | 1361200-34-1[1] |

| Molecular Formula | C25H38FN5O4[1] |

| Molecular Weight | 491.6 g/mol [1] |

Physicochemical Properties

| Property | Value |

| Physical State | Solid |

| Solubility | Highly soluble |

| Blood-Brain Barrier | Capable of crossing by active transport[1][2] |

Biological Properties

| Property | Value | Citation |

| EC50 (Oligodendrocyte Differentiation) | 6.3 µM | [1] |

| EC50 (Myelination) | 16.6 µM | [1] |

| Elimination Half-Life (Single Ascending Dose) | 3.35 to 8.23 hours | [3] |

| Elimination Half-Life (Multiple Ascending Dose) | 8.63 to 12.2 hours | [3] |

Mechanism of Action: The IGF-1 Signaling Pathway

This compound exerts its neuroprotective effects by modulating the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[4][5] It has been shown to physically bind to and activate Serum/Glucocorticoid-regulated Kinase 2 (SGK2), a downstream effector in the IGF-1 pathway.[4][6]

Activation of SGK2 by this compound initiates a signaling cascade that leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the subsequent translocation of the Forkhead box O3 (FOXO3) transcription factor from the nucleus to the cytoplasm.[4][5] The cytoplasmic sequestration of FOXO3 prevents it from initiating the transcription of pro-apoptotic genes, thereby promoting neuronal survival and resilience to stress.

Preclinical and Clinical Data

In Vitro Efficacy

| Assay | Cell Line | Outcome |

| Neuronal Differentiation | PC12 (rat pheochromocytoma) | Promoted |

| Neuroprotection against Oxidative Stress | SH-SY5Y (human neuroblastoma) | Increased survival |

| Myelination | Co-culture of neurons and oligodendrocyte progenitor cells | Promoted |

In Vivo Efficacy (Animal Models)

| Model | Key Findings |

| Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis Model | Reduced axonal and neuronal loss in the spinal cord and optic nerve. |

| Lysolecithin-Induced Demyelination - Optic Neuritis Model | Reduced damage to the optic nerve and retina. |

| Rat Glaucoma Model | Prevented retinal ganglion cell loss. |

Clinical Trial Highlights

A Phase 1 clinical trial in healthy volunteers demonstrated that this compound (OCS-05) was safe and well-tolerated.[6] A subsequent Phase 2 trial (ACUITY) in patients with acute optic neuritis showed promising results.[2]

| Endpoint | Result |

| Ganglion Cell-Inner Plexiform Layer (GCIPL) Thickness | 43% improvement compared to placebo at 3 months. |

| Retinal Nerve Fiber Layer (RNFL) Thickness | 28% improvement by 6 months. |

| Low Contrast Letter Acuity (LCVA) | Statistically significant improvement at 3 and 6 months. |

Experimental Protocols

In Vitro Neuroprotection Assay (SH-SY5Y Cells)

This protocol outlines the general procedure for assessing the neuroprotective effects of this compound against oxidative stress in a human neuroblastoma cell line.

References

- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

- 2. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]

- 3. Video: Visual Evoked Potential Recording in a Rat Model of Experimental Optic Nerve Demyelination [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 6. Inducing Local Demyelination in the Optic Nerve Using Lysolecithin [jove.com]

BN201 (OCS-05): A Technical Guide to a First-in-Class Neuroprotective Agent

Introduction

BN201, also known as OCS-05, is a first-in-class small molecule peptoid that has emerged as a promising neuroprotective and remyelinating therapy.[1] Developed through the screening of combinatorial chemical libraries, this compound was identified for its potent ability to promote the survival of neural cells under conditions of oxidative stress and trophic factor deprivation.[1][2][3] Preclinical research has demonstrated its efficacy in preventing axonal and neuronal loss and promoting remyelination in various models of neuroinflammatory and neurodegenerative diseases, including multiple sclerosis, glaucoma, and acute optic neuritis.[1][3] Its therapeutic potential is attributed to its ability to modulate critical cell survival and differentiation pathways. This compound has successfully completed Phase 1 safety trials in healthy volunteers and has shown significant positive outcomes in a Phase 2 trial for acute optic neuritis, positioning it as a candidate for addressing the high unmet medical need for therapies that can prevent neurodegeneration and repair nerve damage.[4][5]

Core Mechanism of Action

This compound exerts its neuroprotective effects by modulating key components of the insulin growth factor 1 (IGF-1) signaling pathway.[1][3] The compound is a peptidomimetic that activates serum-glucocorticoid kinase (SGK), which in turn triggers a cascade of downstream events crucial for neuronal survival and repair.[3]

A primary consequence of SGK activation by this compound is the modulation of the transcription factor Foxo3. This compound induces the translocation of Foxo3 from the nucleus to the cytoplasm.[1][3] This cytoplasmic sequestration of Foxo3 is a critical pro-survival signal, as it suppresses the expression of apoptotic genes while inducing anti-apoptotic, antioxidant, and other cell survival genes.[3] Concurrently, this pathway leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), another key event in promoting cell survival.[1][3]

Preclinical Research

This compound has undergone extensive preclinical evaluation to characterize its neuroprotective and remyelinating capabilities.

In Vitro Studies

1. Neuroprotection Against Oxidative Stress

-

Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

-

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells were differentiated into a neuronal phenotype using retinoic acid (10 μM) for 6 days.[3]

-

Treatment: Differentiated cells were pre-treated with various concentrations of this compound (ranging from 0.03 to 100 μM) for 3 days.[3]

-

Induction of Oxidative Stress: After pre-treatment, oxidative stress was induced by adding either MPP+ (100 μM) or hydrogen peroxide (H₂O₂) (100 μM) to the cell culture medium.[3]

-

Viability Assessment: Cell survival was quantified 48 hours after stress induction using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[3]

-

-

Results: this compound demonstrated a dose-dependent protective effect, promoting the survival of cultured neural cells subjected to oxidative stress.[1][3]

2. Oligodendrocyte Differentiation and Myelination

-

Objective: To assess the capacity of this compound to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.

-

Methodology:

-

Cell Culture: OPCs were cultured in the presence of increasing concentrations of this compound (from 50 nM to 100 μM).[3]

-

Assessment of Differentiation: Differentiation into mature oligodendrocytes was determined by quantifying the number of cells expressing myelin basic protein (MBP+), a key marker of mature oligodendrocytes.[3]

-

Assessment of Myelination: The formation of myelin sheaths around axons was evaluated by quantifying linear MBP+ structures in the culture.[3]

-

-

Results: this compound was found to promote both the differentiation of OPCs into mature oligodendrocytes and the myelination of axons in a dose-dependent manner.[3]

| In Vitro Activity | Effective Concentration (EC₅₀) |

| OPC Differentiation to Mature Oligodendrocytes (MBP+) | 6.3 μM[3] |

| Axon Myelination (Linear MBP+ Structures) | 16.6 μM[3] |

In Vivo Studies

This compound has been evaluated in several animal models of neurological disease, where it has demonstrated significant neuroprotective effects.

-

Multiple Sclerosis (MS) Model: In the Experimental Autoimmune Encephalomyelitis (EAE) model, a standard for MS research, this compound treatment prevented axonal and neuronal loss and promoted remyelination.[1][3]

-

Demyelination Model: In a model of chemically induced demyelination, this compound also showed robust remyelination effects.[3]

-

Glaucoma Model: In an animal model of glaucoma, this compound was effective in preventing neuronal loss.[3]

Clinical Development

The clinical development of this compound (OCS-05) has progressed through Phase 1 and Phase 2 trials, confirming its safety and demonstrating clinical efficacy.

Phase 1 Clinical Trial (NCT03630497)

-

Objective: To investigate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

-

Study Design: A randomized, double-blind, placebo-controlled study involving 48 healthy volunteers. The trial consisted of two parts:

-

Single Ascending Dose (SAD): Subjects received a single 2-hour intravenous infusion of this compound or placebo.

-

Multiple Ascending Dose (MAD): Subjects received a 2-hour intravenous infusion of this compound or placebo daily for 5 consecutive days.

-

-

Methodology: Safety assessments included adverse event monitoring, blood tests, electrocardiograms (ECG), Holter monitoring, brain MRI, and EEG. Pharmacokinetic parameters (Cmax, AUC, T₁/₂) were determined from plasma concentrations.

-

Results: this compound was found to be safe and well-tolerated across all tested doses. No drug-related serious adverse events were reported. The pharmacokinetic profile showed that drug exposure increased in a dose-proportional manner, and no drug accumulation was observed after multiple doses.

Table 1: Summary of Phase 1 Pharmacokinetic Parameters

| Cohort | Dose (mg/kg) | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | T₁/₂ (hours) |

| SAD | 0.05 | 26.6 | 102 | 3.35 |

| 0.2 | 103 | 425 | 4.80 | |

| 0.4 | 196 | 823 | 4.90 | |

| 0.8 | 417 | 1850 | 5.37 | |

| 1.6 | 830 | 4410 | 6.57 | |

| 2.4 | 1340 | 6940 | 7.37 | |

| 3.2 | 1790 | 9930 | 8.23 | |

| MAD | 2.4 | 1480 (Day 5) | 7720 (Day 5 AUC₀-₂₄) | 8.63 (Day 5) |

| 3.0 | 1890 (Day 5) | 10400 (Day 5 AUC₀-₂₄) | 12.2 (Day 5) | |

| Data sourced from the Phase 1 study publication. |

Phase 2 Clinical Trial (ACUITY, NCT04762017)

-

Objective: To evaluate the safety and efficacy of OCS-05 in patients with acute optic neuritis (AON).

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center study. 33 patients with recent onset unilateral AON of demyelinating origin were randomized to receive either OCS-05 (2 mg/kg/day or 3 mg/kg/day) or placebo.[4][5]

-

Methodology: The drug was administered as a once-daily intravenous infusion for 5 consecutive days, in addition to the standard of care (corticosteroids).[2][5] The primary endpoint was safety, focusing on cardiac parameters (ECG).[5][6] Secondary efficacy endpoints included structural changes in the retina measured by Optical Coherence Tomography (OCT) and changes in visual function.[2][5]

-

Results: The trial successfully met its primary safety endpoint, showing no significant difference in ECG abnormalities between the OCS-05 and placebo groups.[5][6] Furthermore, OCS-05 demonstrated statistically significant and clinically meaningful improvements in key secondary efficacy endpoints, indicating both structural neuroprotection and functional vision improvement.[4][5]

Table 2: Summary of Key Phase 2 Efficacy Outcomes (3 mg/kg/day vs. Placebo)

| Efficacy Endpoint | Timepoint | Improvement with OCS-05 vs. Placebo | p-value |

| Structural Outcomes (OCT) | |||

| GCIPL¹ Thickness | Month 3 | 43%[5] | 0.049[5] |

| Month 6 | Maintained Improvement[7] | 0.052[5] | |

| RNFL² Thickness | Month 3 | 28%[5] | 0.045[5] |

| Month 6 | 30%[5] | 0.033 | |

| Functional Outcome | |||

| Low Contrast Visual Acuity | Month 3 | ~18 Letter Gain[4] | - |

| Month 6 | ~15 Letter Gain[4][7] | - | |

| ¹Ganglion Cell-Inner Plexiform Layer; ²Retinal Nerve Fiber Layer. Data based on publicly announced topline results.[2][4][5][6][7] |

Conclusion

The comprehensive research and development program for this compound (OCS-05) provides a strong foundation for its potential as a first-in-class neuroprotective and restorative therapy. Its well-defined mechanism of action, centered on the activation of the pro-survival SGK/Foxo3 pathway, is supported by robust preclinical data in both cellular and animal models of neurological damage. The favorable safety and pharmacokinetic profile established in the Phase 1 trial, coupled with the significant structural and functional benefits observed in the Phase 2 ACUITY trial for acute optic neuritis, underscore its therapeutic promise. This compound represents a significant advancement in the effort to move beyond symptomatic treatment towards therapies that directly protect and repair the nervous system.

References

- 1. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation [pubmed.ncbi.nlm.nih.gov]

- 2. ophthalmologytimes.com [ophthalmologytimes.com]

- 3. Axonal and Myelin Neuroprotection by the Peptoid this compound in Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 5. hcplive.com [hcplive.com]

- 6. modernretina.com [modernretina.com]

- 7. OCS-05 Shows Efficacy | Retinal Physician [retinalphysician.com]

Preclinical Profile of BN201: A Neuroprotective Peptoid for Neurodegenerative Conditions

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

BN201 is a novel, small molecule peptoid that has demonstrated significant neuroprotective effects in a range of preclinical models of neurodegeneration. Identified through the screening of combinatorial chemical libraries, this compound has shown the ability to promote the survival of neural cells under stressors such as oxidative stress and trophic factor deprivation.[1][2] In vivo studies have further established its efficacy in preventing axonal and neuronal loss and promoting remyelination in animal models of multiple sclerosis, glaucoma, and chemically induced demyelination.[1][2] The mechanism of action of this compound is linked to the modulation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, specifically through its interaction with serum-glucocorticoid kinase (SGK).[1][2] This technical document provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols, quantitative results, and a visualization of its proposed signaling pathway.

In Vitro Neuroprotective Effects of this compound

This compound has been evaluated in a variety of in vitro assays to characterize its neuroprotective and pro-myelination properties.

Protection Against Neuronal Cell Death

This compound has demonstrated the ability to protect human and mouse neuronal cell lines from various insults.

Table 1: Summary of In Vitro Neuroprotection Data for this compound

| Cell Line | Insult | This compound Concentration | Outcome | Quantitative Result |

| SH-SY5Y (human neuroblastoma) | MPP+ (100 µM) | 20 ng/mL | Increased cell viability | This compound treated: 96.6 ± 3.3% vs. MPP+ control: 90.5 ± 1.5%[2] |

| SH-SY5Y (human neuroblastoma) | Hydrogen Peroxide (100 µM) | 20 ng/mL | Increased cell viability | Data not provided in abstract |

| NSC34 (mouse motor neuron) | Trophic factor deprivation | 2 and 20 µg/mL | Enhanced cell viability | This compound treated: 98.11 ± 6.14% vs. untreated control: 69.64 ± 10.12% (p=0.02)[2] |

| RN22 (Schwann cells) | Oxidative Stress | Not specified | Protection from oxidative stress | Data not provided in abstract |

Promotion of Oligodendrocyte Differentiation and Myelination

This compound has been shown to promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.

Table 2: In Vitro Myelination Data for this compound

| Assay | This compound Concentration | Outcome |

| OPC to mature oligodendrocyte differentiation | 100 µM | Promotes differentiation[2] |

| Myelination of retinal ganglion cell axons | Increasing concentrations | Promotes myelination of new axons[2] |

In Vivo Efficacy of this compound in Neurodegenerative Models

The neuroprotective effects of this compound have been confirmed in rodent models of neuroinflammation and demyelination.

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

In a mouse model of EAE, this compound treatment after disease onset ameliorated the clinical course of the disease.[2]

Table 3: In Vivo Efficacy of this compound in the EAE Mouse Model

| Animal Model | Treatment Protocol | Outcome |

| C57BL/6 mice with MOG35-55 induced EAE | Treatment after disease onset (dose not specified in abstract) | Ameliorated clinical course of the disease[2] |

Chemically-Induced Demyelination and Glaucoma Models

This compound has demonstrated protective effects in rat models of optic nerve demyelination and glaucoma.[1][2]

Table 4: In Vivo Efficacy of this compound in Rat Models of Demyelination and Glaucoma

| Animal Model | Treatment Protocol | Outcome |

| Lysolecithin-induced demyelination of the optic nerve (rat) | 35 or 70 mg/kg intraperitoneally, daily for 6 days starting 1 hour after injury | Prevents axonal and neuronal loss, promotes remyelination[2] |

| Glaucoma model (rat) | Not specified | Prevents axonal and neuronal loss[1][2] |

Mechanism of Action: The IGF-1 Signaling Pathway

This compound exerts its neuroprotective effects by modulating key kinases within the IGF-1 signaling pathway.[1][2]

Interaction with Serum-Glucocorticoid Kinase (SGK)

Binding studies have shown that this compound physically interacts with a specific set of kinases, with a preference for serum-glucocorticoid kinases (SGK1, SGK2, and SGK3).[2]

Table 5: Competitive Binding of this compound to Serum-Glucocorticoid Kinases

| Kinase | Percentage of Competitive Binding (vs. Control) |

| SGK2 | 6.8%[2] |

| SGK1 | 25%[2] |

| SGK3 | 33%[2] |

Downstream Signaling Events

Activation of the IGF-1 pathway by this compound leads to downstream signaling events that promote cell survival and inhibit apoptosis. This includes the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the translocation of the transcription factor Forkhead box protein O3 (Foxo3) from the nucleus to the cytoplasm.[1][2] The cytoplasmic localization of Foxo3 suppresses the expression of pro-apoptotic genes and induces the expression of anti-apoptotic, antioxidant, and pro-survival genes.[2]

Caption: Proposed signaling pathway of this compound-mediated neuroprotection.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound, as described in the primary literature.

In Vitro Assays

-

Cell Viability Assays (MTT):

-

SH-SY5Y Cells: Human neuroblastoma cells were exposed to the mitochondrial toxin 1-methyl-4-phenylpyridinium (MPP+, 100 µM) or hydrogen peroxide (H2O2, 100 µM) to induce cell death. This compound (20 ng/mL) was co-incubated, and cell viability was assessed using the MTT assay. Brain-derived neurotrophic factor (BDNF) was used as a positive control.[2]

-

NSC34 Cells: Mouse motor-neuron cells were subjected to trophic factor deprivation. This compound (2 and 20 µg/mL) was added to the culture medium, and cell viability was measured by MTT assay. Glial cell line-derived neurotrophic factor (G-CSF) and BDNF were used as positive controls.[2]

-

-

Oligodendrocyte Differentiation and Myelination Assays:

-

OPC Differentiation: Mouse oligodendrocyte precursor cells (OPCs) were treated with this compound (100 µM), and differentiation into mature oligodendrocytes was assessed by immunocytochemistry for myelin basic protein (MBP).[2]

-

Myelination Co-culture: Differentiated retinal ganglion cells (RGCs) were co-cultured with OPCs in the presence of increasing concentrations of this compound. Myelination of axons was quantified by immunostaining for MBP and neurofilaments.[2]

-

-

Kinase Binding Assay:

-

The physical binding of this compound to a panel of tyrosine kinases, GPCRs, and CNS receptors was evaluated using a competitive binding assay (Kinome assay, DiscoverX). The percentage of competitive binding with respect to control was determined for SGK1, SGK2, and SGK3.[2]

-

-

Foxo3 Translocation Assay:

-

SH-SY5Y cells were treated with this compound, and the subcellular localization of Foxo3 was determined at different time points by immunofluorescence microscopy. The translocation of Foxo3 from the nucleus to the cytoplasm was quantified.[2]

-

In Vivo Models

-

Experimental Autoimmune Encephalomyelitis (EAE):

-

EAE was induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55).

-

Animals were treated with this compound or placebo (5% DMSO in saline) after the onset of clinical signs.

-

Clinical scores were recorded daily in a blinded manner.[2]

-

-

Lysolecithin-Induced Demyelination:

-

Demyelination of the optic nerve was induced in Sprague-Dawley rats by a single intravitreal injection of lysolecithin.

-

This compound (35 or 70 mg/kg) or placebo was administered intraperitoneally daily for 6 days, starting 1 hour after the lysolecithin injection.

-

On day 6, optic nerves were collected for histological analysis of demyelination and axonal loss.[2]

-

-

Glaucoma Model:

Caption: Overview of the preclinical experimental workflow for this compound.

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as a neuroprotective agent for diseases with an inflammatory and demyelinating component, such as multiple sclerosis and optic neuritis. The compound's ability to promote neuronal survival, oligodendrocyte differentiation, and remyelination, coupled with a defined mechanism of action involving the IGF-1/SGK pathway, makes it a promising candidate for further clinical development.

It is important to note that the currently available preclinical data for this compound are focused on models of neuroinflammation and glaucoma. Further studies are warranted to explore the efficacy of this compound in other neurodegenerative conditions, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, which are characterized by different primary pathologies. Investigating the therapeutic potential of this compound in these models would significantly broaden its clinical applicability.

Conclusion

This compound is a first-in-class neuroprotective peptoid with a compelling preclinical data package. Its demonstrated efficacy in promoting neuronal and axonal survival and enhancing remyelination in relevant disease models, along with a well-characterized mechanism of action, positions this compound as a promising therapeutic candidate for neurodegenerative diseases. Continued research and clinical evaluation will be crucial to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for BN201 in Multiple Sclerosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN201 (also known as OCS-05) is a first-in-class neuroprotective and remyelinating agent that holds significant promise for the treatment of multiple sclerosis (MS) and other neurodegenerative diseases.[1][2] As a small peptidomimetic molecule, this compound has demonstrated the ability to promote neuronal survival, stimulate the differentiation of oligodendrocyte precursor cells (OPCs) into mature myelinating oligodendrocytes, and enhance the formation of myelin sheaths around axons.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical MS models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: this compound's primary mechanism of action involves the activation of serum and glucocorticoid-regulated kinase 2 (SGK2), a key component of the insulin growth factor 1 (IGF-1) signaling pathway.[3][4] This activation leads to the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) and the cytoplasmic translocation of the transcription factor Forkhead box protein O3 (Foxo3).[3][4] The modulation of this pathway is critical for promoting cell survival and differentiation, offering a distinct therapeutic approach compared to conventional immunomodulatory treatments for MS.[1]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in models relevant to multiple sclerosis.

Table 1: In Vitro Efficacy of this compound in Neuronal and Myelination Assays

| Assay Type | Cell Line/Primary Cells | Challenge/Stimulus | This compound Concentration | Outcome Measure | Result | Reference |

| Neuroprotection | Human SH-SY5Y Neuroblastoma Cells | 100 µM H₂O₂ (Oxidative Stress) | 0.03 - 5 nM | Cell Viability (% of control) | Increased survival from 40% to 47-60% | [3] |

| Neuroprotection | Human SH-SY5Y Neuroblastoma Cells | 100 µM MPP⁺ (Mitochondrial Toxin) | 20 ng/mL | Cell Viability (% of control) | Almost complete prevention of neuronal loss (96.6% viability) | [3] |

| OPC Differentiation | Primary Mouse OPCs and Retinal Ganglion Cells (RGCs) Co-culture | --- | 50 nM - 100 µM | Number of Mature Oligodendrocytes (MBP⁺ cells) | Dose-dependent increase in OPC differentiation (EC₅₀ = 6.3 µM) | [3] |

| Myelination | Primary Mouse OPCs and RGCs Co-culture | --- | 50 nM - 100 µM | Myelin Sheath Formation (linear MBP⁺ structures) | Enhanced axon myelination (EC₅₀ = 16.6 µM) | [3] |

Table 2: In Vivo Efficacy of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) Model

| Animal Model | EAE Induction | Treatment Regimen | This compound Dosage | Outcome Measure | Result | Reference |

| C57BL/6 Mice | MOG₃₅₋₅₅ peptide | Prophylactic or Therapeutic | Not specified | Clinical Score | Amelioration of the clinical course of the disease | [2][4] |

| C57BL/6 Mice | MOG₃₅₋₅₅ peptide | Not specified | Not specified | Axonal and Neuronal Loss | Prevention of axonal and neuronal loss in the spinal cord | [3][4] |

| C57BL/6 Mice | MOG₃₅₋₅₅ peptide | Not specified | Not specified | Remyelination | Promotion of remyelination | [3][4] |

Note: Specific dosage and administration details for the in vivo EAE model have not been publicly disclosed in the reviewed literature. The protocol provided below is a representative method based on standard EAE models.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the neuroprotective effects of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

-

Human SH-SY5Y neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Retinoic Acid

-

This compound

-

Hydrogen Peroxide (H₂O₂) or MPP⁺

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

To induce a neuronal phenotype, seed cells in 96-well plates and treat with 10 µM retinoic acid for 6 days.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute to final concentrations (e.g., 0.03, 0.1, 0.5, 1, 3, 5 nM for H₂O₂ challenge; 20 ng/mL for MPP⁺ challenge) in fresh culture medium.

-

Pre-treat the differentiated SH-SY5Y cells with the this compound solutions for 3 days. Include a vehicle-only control.

-

-

Induction of Oxidative Stress:

-

After 30 minutes of the final this compound treatment, add H₂O₂ to a final concentration of 100 µM or MPP⁺ to a final concentration of 100 µM to the respective wells.

-

-

Assessment of Cell Viability (MTT Assay):

-

After 48 hours of incubation with the oxidative stress agent, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control group.

-

Protocol 2: In Vitro OPC Differentiation and Myelination Assay

This protocol evaluates the potential of this compound to promote the differentiation of OPCs and subsequent myelination of axons in a co-culture system.

Materials:

-

Primary Retinal Ganglion Cells (RGCs) from P8 mice

-

Primary Oligodendrocyte Precursor Cells (OPCs)

-

Neurobasal medium

-

B27 supplement

-

Glutamine

-

Penicillin-Streptomycin

-

This compound

-

DAPT (γ-secretase inhibitor, positive control)

-

Anti-MBP (Myelin Basic Protein) antibody

-

Anti-Olig2 antibody

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

Procedure:

-

RGC Culture and Axon Growth:

-

Isolate and culture primary RGCs from P8 mice in a suitable culture vessel.

-

Allow the RGCs to differentiate and extend axons for a sufficient period.

-

-

OPC Co-culture and Treatment:

-

Isolate OPCs from neonatal mouse brains.